Methyl 4-hydroxy-3,3-dimethylpentanoate
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Overview
Description
Methyl 4-hydroxy-3,3-dimethylpentanoate is an organic compound with the molecular formula C8H16O3. It is a derivative of pentanoic acid and features a hydroxyl group and a methyl ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-hydroxy-3,3-dimethylpentanoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a catalyst. The reaction typically requires a base such as DABCO (1,4-diazabicyclo[2.2.2]octane) and proceeds at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes, such as the esterification of 4-hydroxy-3,3-dimethylpentanoic acid with methanol in the presence of an acid catalyst like sulfuric acid. This method ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-hydroxy-3,3-dimethylpentanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions
Major Products Formed
Oxidation: 4-oxo-3,3-dimethylpentanoic acid.
Reduction: 4-hydroxy-3,3-dimethylpentanol.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Methyl 4-hydroxy-3,3-dimethylpentanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which methyl 4-hydroxy-3,3-dimethylpentanoate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways. The hydroxyl and ester groups play crucial roles in its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-hydroxy-4,4-dimethylpentanoate
- Methyl 3,4-dimethylpentanoate
- 4-hydroxy-3-methylpentanoic acid
Uniqueness
Methyl 4-hydroxy-3,3-dimethylpentanoate is unique due to the presence of both a hydroxyl group and a methyl ester group on the same carbon chain. This combination of functional groups imparts distinct chemical properties and reactivity compared to similar compounds .
Properties
CAS No. |
64887-72-5 |
---|---|
Molecular Formula |
C8H16O3 |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
methyl 4-hydroxy-3,3-dimethylpentanoate |
InChI |
InChI=1S/C8H16O3/c1-6(9)8(2,3)5-7(10)11-4/h6,9H,5H2,1-4H3 |
InChI Key |
RPEXXPZJJNAMME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C)(C)CC(=O)OC)O |
Origin of Product |
United States |
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